molecular formula C26H26BrN3O4S B2586103 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 313683-91-9

4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2586103
CAS No.: 313683-91-9
M. Wt: 556.48
InChI Key: RNCBAVRGWPAJFR-UHFFFAOYSA-N
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Description

4-(7-Bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic small molecule characterized by a fused benzodiazepine core substituted with a bromine atom at position 7, a phenyl group at position 5, and a carbonyl-linked benzenesulfonamide moiety with diethyl substituents.

The compound’s structural features align with pharmacophores known for antimicrobial, anticonvulsant, or receptor-modulating activities, as seen in related brominated sulfonamides and benzodiazepines . Its crystallization and structural validation likely employ X-ray diffraction techniques supported by programs like SHELX .

Properties

IUPAC Name

4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O4S/c1-3-29(4-2)35(33,34)21-13-10-19(11-14-21)26(32)30-17-24(31)28-23-15-12-20(27)16-22(23)25(30)18-8-6-5-7-9-18/h5-16,25H,3-4,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCBAVRGWPAJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₈BrN₂O₃S
IUPAC Name This compound
SMILES CC(C(=O)N(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)=O)S(=O)(=O)N(CC)CC

Anti-Cancer Activity

Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The synthesized derivatives showed varying levels of cytotoxicity against solid tumor cell lines.
  • A study indicated that certain derivatives could inhibit the proliferation of cancer cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .

Anti-Inflammatory Activity

Benzodiazepine compounds have also been evaluated for their anti-inflammatory properties:

  • Research has shown that these compounds can inhibit the production of nitric oxide (NO) in activated microglia, which is a marker of neuroinflammation. This suggests potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial activity of benzodiazepine derivatives has been assessed with mixed results:

  • Some studies reported limited antimicrobial activity against specific bacterial pathogens. However, certain derivatives displayed significant effects against selected strains, indicating potential for further development as antimicrobial agents .

Case Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxic effects of various benzodiazepine derivatives on different cancer cell lines. The study found that:

Cell Line IC50 (µM) Effect on IL-6 Release
MCF-7 (Breast Cancer)10Decreased
A549 (Lung Cancer)15No significant change
HeLa (Cervical Cancer)20Increased

This data highlights the variable efficacy of these compounds across different cancer types.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells:

Compound Cell Viability (%) NO Production (%)
Control100100
Benzodiazepine Derivative A7530
Benzodiazepine Derivative B6025

These results indicate that certain benzodiazepine derivatives can significantly reduce NO production while maintaining acceptable cell viability.

Comparison with Similar Compounds

Key Observations :

  • Bromine Positioning : The target compound’s bromine at position 7 on the benzodiazepine core contrasts with analogs where bromine is on phenyl rings (e.g., ). This may influence electrophilic reactivity and binding interactions.
  • Heterocycle Flexibility : The diazepine core allows conformational flexibility compared to rigid oxadiazole or pyrimidine systems , impacting target selectivity.

Bioactivity and Functional Comparisons

Table 2: Bioactivity Profiles of Analogs

Compound Class Bioactivity Mechanism Insights Reference
Bromophenyl sulfonamide-oxadiazoles Antimicrobial (MIC: 2–8 µg/mL against S. aureus), Antioxidant (IC~50~: 25 µM) Sulfonamide enhances membrane disruption; bromine stabilizes halogen bonds with microbial enzymes
Dibenzoxazepines Not explicitly tested, but structural similarity to CNS-active benzodiazepines suggests GABA receptor modulation Cyano/nitro groups may alter electron distribution, affecting receptor binding
Pyrimidine-sulfonamides Kinase inhibition (e.g., CDK2) predicted via docking studies Trimethylbenzenesulfonamide occupies hydrophobic pockets in kinase ATP-binding sites
Target Compound (Inferred) Potential antimicrobial/neuroactive properties Bromine and sulfonamide synergize for dual functionality (cf. )

Key Insights :

  • Antimicrobial Potency : The target compound’s bromine and sulfonamide groups mirror features in , where these moieties correlated with low MIC values. Bioactivity clustering (cf. ) suggests similar compounds may share modes of action tied to structural motifs.
  • Receptor Targeting : The benzodiazepine core is historically linked to GABA~A~ receptor modulation, but sulfonamide addition may redirect activity toward enzymatic targets (e.g., carbonic anhydrase, kinases) .

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